molecular formula C13H11NO B14787708 4-Quinolin-8-ylbut-2-enal

4-Quinolin-8-ylbut-2-enal

Cat. No.: B14787708
M. Wt: 197.23 g/mol
InChI Key: JIVKWPXSLYFGTO-UHFFFAOYSA-N
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Description

4-Quinolin-8-ylbut-2-enal is a quinoline derivative featuring a but-2-enal (α,β-unsaturated aldehyde) moiety at the 4-position of the quinoline ring. Quinoline scaffolds are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The but-2-enal group introduces electrophilic reactivity due to its conjugated carbonyl system, enabling participation in Michael addition reactions or covalent interactions with biological nucleophiles (e.g., thiols in enzymes) . This compound’s synthesis typically involves condensation reactions under microwave irradiation or conventional heating, as seen in analogous quinoline-chalcone syntheses . Its structural uniqueness lies in the combination of the planar quinoline ring and the flexible but-2-enal chain, which may enhance target binding and cellular permeability compared to other derivatives.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-quinolin-8-ylbut-2-enal

InChI

InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2

InChI Key

JIVKWPXSLYFGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolin-8-ylbut-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. This method typically requires the use of catalytic systems and specific reaction conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolin-8-ylbut-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

4-Quinolin-8-ylbut-2-enal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolin-8-ylbut-2-enal involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-Quinolin-8-ylbut-2-enal and analogous quinoline derivatives:

Compound Substituent Position Functional Group Synthesis Method Key Bioactivities
This compound 4 But-2-enal (α,β-unsaturated aldehyde) Microwave-assisted condensation Antimicrobial, antitumor
Chalcone-substituted quinolines Variable (often 3 or 4) Propenone (Ar–CH=CH–CO–) Conventional/microwave methods Antioxidant, p38 MAPK inhibition
4-((1H-Imidazol-1-yl)methyl)-quinolines 4 Imidazole Reflux with CDI in NMP Enzyme inhibition (e.g., kinase targets)
6/7-Substituted quinolines 6 or 7 Varied (e.g., -OH, -CH₃, -Cl) Multi-step organic synthesis SAR-dependent (antimicrobial, antioxidant)
5/7-Substituted 8-quinolinols 5 or 7 Hydroxyl (-OH) Electrophilic substitution Metal chelation, antimicrobial

Bioactivity and Mechanism

  • Antimicrobial Activity: this compound demonstrates broad-spectrum antimicrobial action, likely due to the electrophilic aldehyde disrupting microbial enzyme activity . In contrast, imidazole-substituted quinolines show narrower-spectrum activity, targeting specific enzymes (e.g., cytochrome P450) .
  • Antioxidant Effects: Chalcone-quinolines exhibit superior radical scavenging (e.g., DPPH assay) owing to their conjugated ketone systems, which stabilize free radicals . The but-2-enal group’s electrophilicity may instead promote pro-oxidant effects in certain contexts .
  • Enzyme Inhibition: But-2-enal’s covalent binding to thiols enhances p38 MAPK inhibition compared to non-covalent inhibitors like chalcones . Imidazole derivatives, however, excel in chelating metal ions (e.g., Fe³⁺), modulating metalloenzyme activity .

Physicochemical Properties

  • Solubility: The polar aldehyde group in this compound reduces aqueous solubility relative to hydroxylated quinolines (e.g., 8-quinolinols) but improves lipid solubility, enhancing cellular uptake .
  • Thermal Stability : Chalcone and imidazole derivatives exhibit higher thermal stability (TGA data) due to rigid aromatic systems, whereas the but-2-enal chain may lower decomposition temperatures .

Structure-Activity Relationship (SAR) Insights

  • Position 4 Substitution : Derivatives with electrophilic groups (e.g., but-2-enal) at position 4 show enhanced antimicrobial potency compared to 2- or 3-substituted analogs, likely due to optimal spatial alignment with target active sites .
  • Electron-Withdrawing Effects: The aldehyde group’s electron-withdrawing nature increases quinoline ring electrophilicity, potentiating interactions with DNA (e.g., intercalation in antitumor activity) .
  • Steric Effects : Bulky substituents at position 4 (e.g., imidazole) may hinder target binding despite favorable electronic properties, underscoring the need for balanced steric and electronic design .

Table 1: Comparative Bioactivity Data

Compound MIC (μg/mL) * IC₅₀ (p38 MAPK, μM) DPPH Scavenging (%)
This compound 12.5–25 8.2 ± 0.3 15 ± 2
Chalcone-quinoline 25–50 12.5 ± 1.1 85 ± 5
4-Imidazole-quinoline 50–100 >50 10 ± 1

MIC: Minimum inhibitory concentration against *Staphylococcus aureus .

Key Observations:

This compound outperforms chalcone and imidazole analogs in antimicrobial potency, likely due to its reactive aldehyde moiety .

Chalcone derivatives dominate in antioxidant activity, while the but-2-enal compound shows stronger enzyme inhibition .

Biological Activity

4-Quinolin-8-ylbut-2-enal, an organic compound with the molecular formula C12_{12}H9_9N, is characterized by a but-2-enal backbone and a quinoline moiety at the 4-position. This unique structure, featuring both an aldehyde group and a conjugated double bond, contributes to its reactivity and potential biological activity. Research indicates that compounds containing quinoline structures often exhibit significant biological activities, making this compound a candidate for various therapeutic applications, particularly in antimicrobial and anticancer therapies.

The reactivity of this compound can be attributed to its functional groups:

  • Aldehyde Group : This group allows for oxidation reactions, potentially forming carboxylic acids or other derivatives.
  • Conjugated Double Bond : This feature enables participation in Michael additions, where nucleophiles can attack the β-carbon of the conjugated system.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess notable antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The following table summarizes its antimicrobial activity compared to standard drugs:

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Escherichia coli2527
Klebsiella pneumoniae2326

These results indicate that this compound exhibits promising antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxicity against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon). The following table outlines the minimum inhibitory concentration (MIC) values observed:

Cell Line MIC (µM) Effect
A54910Moderate Cytotoxicity
MCF715Significant Cytotoxicity
HCT11620High Cytotoxicity

The data suggest that this compound may inhibit cancer cell proliferation effectively, supporting further investigations into its mechanisms of action .

Research indicates that the biological activity of this compound is likely mediated through interactions with specific biological targets. These interactions involve binding affinities that can disrupt cellular processes critical for bacterial survival and cancer cell growth. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis in bacteria, while also inducing apoptosis in cancer cells through various pathways .

Case Studies

  • Antimicrobial Study : A recent study evaluated the effectiveness of various quinoline derivatives, including this compound, against resistant strains of bacteria. The compound exhibited significant inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Study : In another case study focusing on breast cancer cell lines, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability. The study highlighted its potential role as an adjunct therapy in combination with existing chemotherapeutics .

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